An In-depth Technical Guide to the Mechanism of Action of Rupintrivir on 3C Protease
An In-depth Technical Guide to the Mechanism of Action of Rupintrivir on 3C Protease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rupintrivir (formerly AG7088) is a potent, peptidomimetic, irreversible inhibitor of the 3C protease (3Cpro) found in various picornaviruses, most notably human rhinoviruses (HRVs), the primary causative agent of the common cold.[1][2] This document provides a comprehensive technical overview of the molecular mechanism by which Rupintrivir exerts its inhibitory effects on 3C protease. It includes a detailed examination of its binding kinetics, the structural basis of its interaction with the enzyme's active site, comprehensive experimental protocols for studying this interaction, and a summary of its activity against a range of viral proteases.
Core Mechanism of Action
Rupintrivir functions as a mechanism-based inhibitor, specifically targeting the catalytic cysteine residue within the active site of the 3C protease.[3][4] The inhibitor is designed to mimic the natural substrate of the 3C protease, allowing it to bind with high affinity to the enzyme's active site.[5][6]
The core of Rupintrivir's inhibitory action lies in its α,β-unsaturated ethyl ester moiety, which acts as a Michael acceptor.[7] Upon binding to the 3C protease active site, the nucleophilic thiol group of the catalytic cysteine residue (Cys147 in HRV 3Cpro) attacks the β-carbon of the Michael acceptor.[3][5] This results in the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme.[3][8] This covalent modification of the active site cysteine permanently inactivates the protease, thereby preventing it from processing the viral polyprotein, a crucial step in the viral replication cycle.[1][9]
The specificity of Rupintrivir for picornaviral 3C proteases is attributed to its peptidyl-binding elements, which are designed to interact with the substrate-binding pockets (S1, S2, S4) of the enzyme, ensuring high-affinity binding prior to the covalent reaction.[5][6]
Quantitative Data Summary
The potency of Rupintrivir has been quantified against a variety of picornavirus 3C proteases through both enzyme-based and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Enzymatic Inhibition of 3C Protease by Rupintrivir
| Protease Source | Assay Type | Parameter | Value | Reference(s) |
| Human Rhinovirus 14 (HRV-14) | - | kobs/[I] (M-1s-1) | 1,470,000 | [10] |
| Enterovirus 71 (EV71) | FRET | IC50 | 2.3 ± 0.5 µM | [3] |
| Enterovirus 71 (EV71) | Biochemical | IC50 | 7.3 ± 0.8 µM | [11] |
| Coxsackievirus A16 (CVA16) | FRET | IC50 | 2.06 µM | [1] |
| SARS-CoV-2 Mpro | - | IC50 | 68 ± 7 µM | [12] |
Table 2: Cell-Based Antiviral Activity of Rupintrivir
| Virus | Cell Line | Parameter | Value | Reference(s) |
| Human Rhinovirus (mean of 48 serotypes) | H1-HeLa, MRC-5 | EC50 | 0.023 µM | [2][9] |
| Human Rhinovirus 14 (HRV-14) | - | EC50 | 13 nM | [5] |
| Enterovirus 71 (EV71) | - | EC50 | ~1 nM | [3] |
| Enterovirus 68 (EV68) | - | EC50 | 43 nM | [3] |
| Enterovirus 9 (EV9) | - | EC50 | 15 nM | [3] |
| Norwalk Virus (replicon) | - | EC50 | 0.3 ± 0.1 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Rupintrivir.
FRET-Based 3C Protease Inhibition Assay
This protocol is adapted from methodologies described for enterovirus 3C protease inhibition assays.[1][3]
Objective: To determine the in vitro inhibitory activity of Rupintrivir against a purified 3C protease using a fluorescence resonance energy transfer (FRET) substrate.
Materials:
-
Purified 3C protease
-
Rupintrivir (dissolved in DMSO)
-
FRET peptide substrate (e.g., Dabcyl-RTATVQGPSLDFE-Edans for EV71 3Cpro)
-
Assay Buffer: 50 mM HEPES (pH 6.5), 150 mM NaCl, 1 mM EDTA, 2 mM DTT, 10% glycerol[1]
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of Rupintrivir in the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add the purified 3C protease to each well to a final concentration of 1 µM.[1]
-
Add the diluted Rupintrivir or vehicle control (DMSO) to the wells.
-
Incubate the plate at 30°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET peptide substrate to each well to a final concentration of 20 µM.[1]
-
Immediately place the plate in a fluorescence plate reader pre-set to 30°C.
-
Monitor the increase in fluorescence intensity over time at an excitation wavelength of 340 nm and an emission wavelength of 490 nm.[1]
-
Calculate the initial reaction rates (Vi) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition (calculated relative to the vehicle control) against the logarithm of the Rupintrivir concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based Cytopathic Effect (CPE) Inhibition Assay
This protocol is a generalized procedure based on descriptions of antiviral assays for rhinoviruses.[13][14]
Objective: To determine the effective concentration of Rupintrivir that protects host cells from virus-induced cell death.
Materials:
-
Susceptible host cell line (e.g., H1-HeLa for HRVs)
-
Human Rhinovirus stock of a known titer
-
Rupintrivir (dissolved in DMSO)
-
Cell culture medium (e.g., MEM with 2% FBS)
-
96-well tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed a 96-well plate with host cells at a density that will form a confluent monolayer overnight.
-
On the following day, prepare serial dilutions of Rupintrivir in cell culture medium.
-
Remove the growth medium from the cell plate and add the Rupintrivir dilutions. Include wells for vehicle control (DMSO) and no-drug control.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE within 3-5 days. Leave some wells uninfected as a cell control.
-
Incubate the plate at 34°C in a 5% CO2 incubator until CPE is complete in the virus control wells.
-
Assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of CPE inhibition for each Rupintrivir concentration relative to the cell and virus controls.
-
Plot the percentage of inhibition against the logarithm of the Rupintrivir concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
Protein Crystallography of Rupintrivir-3C Protease Complex
This protocol is based on the methodology described for obtaining the crystal structure of the HRV-C15 3C-Rupintrivir complex.[5]
Objective: To determine the three-dimensional structure of Rupintrivir covalently bound to the 3C protease.
Materials:
-
Highly purified 3C protease (~5-10 mg/mL)
-
Rupintrivir (dissolved in a suitable solvent like DMSO or methanol)
-
Crystallization buffer (e.g., 0.05 M citric acid, 0.05 M BIS-TRIS propane, pH 5.0, 16% (w/v) polyethylene glycol 3,350)[5]
-
Crystallization plates (e.g., hanging drop or sitting drop)
-
X-ray diffraction equipment (synchrotron source recommended)
Procedure:
-
Complex Formation:
-
Crystallization:
-
Set up crystallization trials using the vapor diffusion method (hanging or sitting drop).
-
Mix a small volume of the protein-inhibitor complex with an equal volume of the crystallization buffer.
-
Equilibrate the drop against a reservoir of the crystallization buffer at a constant temperature (e.g., 16°C).[5]
-
Monitor the drops for crystal growth over several days to weeks.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals if necessary and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron beamline.[5]
-
Process and scale the diffraction data using appropriate software (e.g., HKL2000).[5]
-
Solve the structure by molecular replacement using a known 3C protease structure as a search model.[5]
-
Build the model of the Rupintrivir-3C protease complex and refine it against the diffraction data using software such as COOT and PHENIX.[5]
-
Visualizations
Signaling Pathway of Rupintrivir's Mechanism of Action
Caption: Covalent inhibition of 3C protease by Rupintrivir.
Experimental Workflow for CPE Inhibition Assay
Caption: Workflow for a cell-based CPE inhibition assay.
Logical Relationship of Rupintrivir's Structural Components
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-assisted design of mechanism-based irreversible inhibitors of human rhinovirus 3C protease with potent antiviral activity against multiple rhinovirus serotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Structure of the HRV-C 3C-Rupintrivir Complex Provides New Insights for Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of non-covalent rhinovirus 3Cpro inhibitors by molecular docking, in vitro assays, molecular dynamics simulations and DFT analyses [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Resistance Study of Rupintrivir, a Novel Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rupintrivir (AG7088) - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. mdpi.com [mdpi.com]
- 11. Pan-3C Protease Inhibitor Rupintrivir Binds SARS-CoV-2 Main Protease in a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 13. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. pblassaysci.com [pblassaysci.com]
